molecular formula C9H11NO2 B7855475 3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one

3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one

Cat. No.: B7855475
M. Wt: 165.19 g/mol
InChI Key: FZMFPCLBMUFJGR-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a dimethylamino group and a furan ring, which can impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one typically involves the condensation of a furan derivative with a dimethylamino-substituted aldehyde or ketone. Common synthetic routes may include:

    Aldol Condensation: Combining a furan derivative with a dimethylamino-substituted aldehyde under basic conditions to form the enone.

    Wittig Reaction: Using a phosphonium ylide derived from a furan compound to react with a dimethylamino-substituted aldehyde.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor the desired reaction pathway.

    Purification Techniques: Employing distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction of the enone can yield alcohols or alkanes.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Epoxides, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one depends on its interaction with molecular targets. The compound may:

    Interact with Enzymes: Inhibit or activate specific enzymes.

    Bind to Receptors: Modulate receptor activity.

    Affect Cellular Pathways: Influence signaling pathways involved in cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 3-(dimethylamino)-1-(2-thienyl)-, (E)-: Similar structure with a thiophene ring instead of a furan ring.

    2-Propen-1-one, 3-(dimethylamino)-1-phenyl-, (E)-: Contains a phenyl ring instead of a furan ring.

Uniqueness

3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMFPCLBMUFJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-acetylfuran (25.0 g, 0.227 mmol) and N,N-dimethylformamide dimethylacetal (40 ml) was stirred at 100° C. for 9 hours. After cooling as it was, the reaction solution was concentrated. Diethyl ether and hexane were added to the residue, and the resulting solid was collected by filtration and washed with hexane, to give the title compound (36.5 g, 97%) as a brown solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
97%

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